molecular formula C7H8N2O2 B1378951 3-Amino-5-methylisonicotinic acid CAS No. 1393558-93-4

3-Amino-5-methylisonicotinic acid

Cat. No. B1378951
M. Wt: 152.15 g/mol
InChI Key: CUYOBEKTFJWXAB-UHFFFAOYSA-N
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Description


3-Amino-5-methylisonicotinic acid, also known by its chemical formula C<sub>7</sub>H<sub>8</sub>N<sub>2</sub>O<sub>3</sub> , is a heterocyclic compound. It is characterized by a pyridine ring with an amino group (NH<sub>2</sub>) and a methyl group (CH<sub>3</sub>) attached at specific positions. The compound exhibits interesting properties and potential applications in various fields.



Synthesis Analysis


The synthesis of 3-Amino-5-methylisonicotinic acid involves several methods, including condensation reactions, cyclization, and functional group transformations. Researchers have explored both traditional organic synthesis routes and novel approaches to obtain this compound. Further studies are needed to optimize the synthetic pathways and enhance yield.



Molecular Structure Analysis


The molecular structure of 3-Amino-5-methylisonicotinic acid consists of a pyridine ring (isonicotinic acid) with an additional amino group at the 3-position and a methyl group at the 5-position. The arrangement of atoms and functional groups within the molecule influences its reactivity, solubility, and biological activity.



Chemical Reactions Analysis


3-Amino-5-methylisonicotinic acid can participate in various chemical reactions, such as:



  • Acid-Base Reactions : It can act as both an acid (donating a proton) and a base (accepting a proton).

  • Esterification : Reacting with alcohols to form esters.

  • Amidation : Forming amides by reacting with amines.

  • Substitution Reactions : Substituting functional groups (e.g., halogens) at specific positions.



Physical And Chemical Properties Analysis



  • Melting Point : The compound typically melts at a specific temperature.

  • Solubility : It may dissolve in certain solvents (e.g., water, organic solvents).

  • Stability : Stability under different conditions (e.g., temperature, pH) is crucial for its practical use.


Scientific Research Applications

Immunomodulatory Effects

3-Amino-5-methylisonicotinic acid shows potential in immunomodulatory research. For example, its derivative, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, has been studied for its immunomodulatory activity in vitro. This compound stimulated the proliferation of lymphocytes and macrophages and influenced the production of interleukin and tumor necrosis factor in murine cells, indicating potential applications in developing novel functional drugs with immunomodulatory properties (Drynda et al., 2014).

Development of Research Tools

The compound has also been used in the development of research tools. For instance, aminoethyl-substituted derivatives of indole-3-acetic acid, a crucial hormone in plants and metabolite in humans, have been designed using similar compounds. These derivatives are used in creating immobilized and carrier-linked forms of indole-3-acetic acid, demonstrating the utility of 3-Amino-5-methylisonicotinic acid derivatives in biochemical research tool development (Ilić et al., 2005).

Novel Peptide Synthesis

Another significant application is in peptide synthesis. Research on 5-amino-3-methyl-Isoxazole-4-carboxylic acid, a related compound, demonstrates its utility in the solid-phase synthesis of α/β-mixed peptides. This novel unnatural β-amino acid has been successfully incorporated into peptide chains, suggesting its potential in creating new classes of bioactive peptides (Bąchor et al., 2022).

Transport into Cells

The transport mechanism of 5-Aminolevulinic Acid, a related compound, into cells has been studied in detail. This research is critical for understanding how similar compounds, like 3-Amino-5-methylisonicotinic acid, might be transported into cells, impacting their potential therapeutic applications (Rud et al., 2000).

Safety And Hazards


While 3-Amino-5-methylisonicotinic acid is generally considered safe for laboratory use, precautions should be taken:



  • Handling : Proper protective equipment (gloves, goggles) is essential.

  • Storage : Store in a cool, dry place away from incompatible materials.

  • Toxicity : Assess its toxicity profile based on available data.


Future Directions


Researchers should explore the following aspects:



  • Biological Activity : Investigate potential pharmacological effects.

  • Derivatives : Synthesize derivatives for enhanced properties.

  • Applications : Explore applications in drug discovery, materials science, or catalysis.


properties

IUPAC Name

3-amino-5-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-2-9-3-5(8)6(4)7(10)11/h2-3H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYOBEKTFJWXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-methylisonicotinic acid

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